molecular formula C15H17F2NO2 B14011403 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B14011403
M. Wt: 281.30 g/mol
InChI Key: QCOXKCYVCCLWOP-UHFFFAOYSA-N
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Description

3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a cycloheptyl group, two fluorine atoms, and a hydroxy group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a cycloheptyl ketone and a difluorophenylhydrazine. The reaction typically requires a strong acid like methanesulfonic acid and is conducted under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the indole ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 3-cycloheptyl-6,7-difluoro-3-oxo-2,3-dihydro-1H-indol-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance its binding affinity to specific receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the cycloheptyl group but shares the core indole structure.

    3-Cycloheptyl-6,7-difluoro-2-oxo-2,3-dihydro-1H-indol-2-one: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

3-Cycloheptyl-6,7-difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the cycloheptyl group and the difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H17F2NO2

Molecular Weight

281.30 g/mol

IUPAC Name

3-cycloheptyl-6,7-difluoro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C15H17F2NO2/c16-11-8-7-10-13(12(11)17)18-14(19)15(10,20)9-5-3-1-2-4-6-9/h7-9,20H,1-6H2,(H,18,19)

InChI Key

QCOXKCYVCCLWOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2(C3=C(C(=C(C=C3)F)F)NC2=O)O

Origin of Product

United States

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